molecular formula C20H20BrN3O3 B11094234 1-[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]piperidine-4-carboxamide

1-[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]piperidine-4-carboxamide

Cat. No.: B11094234
M. Wt: 430.3 g/mol
InChI Key: DXCPLYJUFLTSHY-UHFFFAOYSA-N
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Description

1-{2-[(2-BROMOBENZOYL)AMINO]BENZOYL}-4-PIPERIDINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzoyl group and a piperidinecarboxamide moiety. Its chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(2-BROMOBENZOYL)AMINO]BENZOYL}-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromobenzoyl chloride with 2-aminobenzoic acid to form 2-[(2-bromobenzoyl)amino]benzoic acid . This intermediate is then reacted with piperidine-4-carboxamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(2-BROMOBENZOYL)AMINO]BENZOYL}-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-{2-[(2-BROMOBENZOYL)AMINO]BENZOYL}-4-PIPERIDINECARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2-[(2-BROMOBENZOYL)AMINO]BENZOYL}-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[(2-BROMOBENZOYL)AMINO]BENZOYL}-4-PIPERIDINECARBOXAMIDE is unique due to its combination of a bromobenzoyl group and a piperidinecarboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H20BrN3O3

Molecular Weight

430.3 g/mol

IUPAC Name

1-[2-[(2-bromobenzoyl)amino]benzoyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H20BrN3O3/c21-16-7-3-1-5-14(16)19(26)23-17-8-4-2-6-15(17)20(27)24-11-9-13(10-12-24)18(22)25/h1-8,13H,9-12H2,(H2,22,25)(H,23,26)

InChI Key

DXCPLYJUFLTSHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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